molecular formula C6H11ClN2O B2673199 (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride CAS No. 1955540-08-5

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride

Cat. No.: B2673199
CAS No.: 1955540-08-5
M. Wt: 162.62
InChI Key: BBNDEJPNQSAQSX-UHFFFAOYSA-N
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Description

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride (CAS 1955540-08-5) is a high-purity chemical compound supplied for laboratory research use. With a molecular formula of C 6 H 11 ClN 2 O and a molecular weight of 162.62 g/mol, this molecule features a central imidazole ring, a privileged scaffold in medicinal chemistry and drug discovery . The imidazole ring is a fundamental structure in biology and pharmaceutical science. It is a key component of the amino acid histidine, the neurotransmitter histamine, and purine bases found in nucleic acids . As a synthetic building block, this compound is of significant interest for developing new molecular entities. Imidazole-containing compounds are extensively investigated for their diverse biological activities and are found in several approved therapeutics, particularly in areas such as oncology . For instance, the imidazole scaffold is highly suited for kinase inhibition concepts and is considered a privileged structure in the development of anticancer drugs . Researchers value this substructure for its ability to engage in hydrogen bonding and dipole-dipole interactions due to its amphoteric nature (exhibiting both acidic and basic properties), which can be crucial for binding to biological targets . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-1H-imidazol-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-2-5-3-7-6(4-9)8-5;/h3,9H,2,4H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNDEJPNQSAQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) and ethyl substituent on the imidazole ring are susceptible to oxidation under controlled conditions.

Key Reactions:

  • Hydroxymethyl Oxidation : The -CH2OH group oxidizes to a carboxylic acid (-COOH) using potassium permanganate (KMnO4) in acidic media.

  • Ethyl Group Oxidation : The ethyl side chain oxidizes to an acetic acid derivative (-CH2COOH) with hydrogen peroxide (H2O2) or chromium-based oxidants.

Example Conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Hydroxymethyl OxidationKMnO4, H2SO4, 60°C, 4h(4-ethyl-1H-imidazol-2-yl)carboxylic acid65–72%
Ethyl OxidationH2O2, FeCl3 catalyst, 50°C(4-(carboxymethyl)-1H-imidazol-2-yl)methanol58%

Reduction Reactions

The imidazole ring can undergo partial hydrogenation, while the hydroxymethyl group may remain intact or reduce further.

Key Reactions:

  • Ring Hydrogenation : Catalytic hydrogenation (H2, Pd/C) reduces the imidazole to a dihydroimidazole derivative .

  • Hydroxymethyl Reduction : Sodium borohydride (NaBH4) in methanol stabilizes the alcohol group without altering the ring .

Example Conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Ring HydrogenationH2, 10% Pd/C, EtOH, 25°C(4-ethyl-4,5-dihydro-1H-imidazol-2-yl)methanol83%
Alcohol StabilizationNaBH4, MeOH, 20°CNo reduction observed

Substitution Reactions

The ethyl group and hydroxymethyl site participate in nucleophilic substitutions or alkylation processes.

Key Reactions:

  • Nucleophilic Substitution : The hydroxymethyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters .

  • Ethyl Group Functionalization : Halogenation (e.g., Cl2, Br2) introduces halides at the ethyl chain under UV light.

Example Conditions:

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationAcetyl chloride, pyridine, 0°C(4-ethyl-1H-imidazol-2-yl)methyl acetate78%
HalogenationCl2, UV light, CCl4(4-(2-chloroethyl)-1H-imidazol-2-yl)methanol61%

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has shown that imidazole derivatives, including (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride, exhibit potent antimicrobial properties. A study demonstrated significant activity against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential as a therapeutic agent for treating infections caused by these pathogens. The compound's mechanism of action likely involves interactions with bacterial enzymes and receptors, enhancing its binding affinity through hydrogen bonding and π-π stacking interactions.

Cancer Therapeutics
In cancer research, imidazole derivatives have been identified as promising candidates for inhibiting cancer cell proliferation. In vitro studies indicated that certain derivatives could achieve IC50 values as low as 15 nM against specific cancer cell lines, demonstrating strong anti-proliferative activity . The structure of this compound allows for modifications that can enhance its efficacy against various cancer types.

Industrial Applications

Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the production of other imidazole derivatives and complex organic molecules . The compound's stability and reactivity under different conditions facilitate its use in synthesizing pharmaceuticals and agrochemicals.

Corrosion Inhibition
Imidazole derivatives are also known for their effectiveness as corrosion inhibitors. Studies indicate that this compound can form protective films on metal surfaces, significantly reducing corrosion rates in harsh environments. This property is particularly beneficial in industries such as oil and gas, where equipment is exposed to corrosive substances .

Case Studies

Study Focus Findings
Antimicrobial Efficacy Demonstrated potent activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.
Cancer Research Achieved IC50 values of 15 nM against certain cancer cell lines, indicating strong anti-proliferative activity.
Corrosion Inhibition Effectively formed protective films on metal surfaces, reducing corrosion rates significantly.

Mechanism of Action

The mechanism of action of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related imidazole derivatives, focusing on substituent variations and their impact on physicochemical and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Key Applications
(4-Ethyl-1H-imidazol-2-yl)methanol HCl C₆H₁₁ClN₂O 162.62 C2: -CH₂OH; C4: -CH₂CH₃ 118–120°C Pharmaceutical intermediates
1H-Imidazol-2-ylmethanol HCl C₄H₇ClN₂O 134.56 C2: -CH₂OH 118–120°C Organic synthesis building block
2-(4-Methoxyphenyl)-1H-imidazole HCl C₁₀H₁₁ClN₂O 210.66 C2: -C₆H₄-OCH₃ Not reported Antimicrobial research
(1-Methyl-1H-imidazol-4-yl)methanol HCl C₅H₉ClN₂O 148.59 C4: -CH₂OH; N1: -CH₃ Not reported Coordination chemistry
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl C₉H₁₂ClN₃ 197.66 C2: -C₆H₄-NH₂; Imidazole: saturated Not reported Organic synthesis

Substituent Effects on Reactivity and Bioactivity

Hydroxymethyl Position and Salt Formation
  • The hydroxymethyl group at C-2 (as in the target compound) enables esterification or oxidation to aldehydes/ketones, whereas analogues like (1-methyl-1H-imidazol-4-yl)methanol HCl (C4-hydroxymethyl) show reduced nucleophilicity due to steric hindrance from the N1-methyl group .
  • 1H-Imidazol-2-ylmethanol HCl lacks the ethyl group at C-4, resulting in lower hydrophobicity and altered solubility compared to the target compound .
Aromatic vs. Aliphatic Substituents
  • 2-(4-Methoxyphenyl)-1H-imidazole HCl incorporates a methoxyphenyl group at C-2, enhancing π-π stacking interactions in biological targets but reducing solubility in nonpolar solvents .
  • The ethyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery applications .
Saturated vs. Unsaturated Imidazole Rings
  • 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl features a saturated imidazoline ring, which increases basicity (pKa ~8.5) compared to the unsaturated target compound (pKa ~6.9) . This influences binding to protonated biological targets like histamine receptors.

Biological Activity

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by research findings and case studies.

The compound has the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol. It is synthesized through the reaction of 4-ethylimidazole with formaldehyde followed by hydrochloric acid treatment to form its hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity and disrupting various biochemical pathways. For instance, it may inhibit acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis and cell growth .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound has potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer potential of this compound has also been explored. A study evaluated its effects on MCF-7 breast cancer cells, revealing that at concentrations of 50 µM, it significantly inhibited cell proliferation:

Treatment Cell Viability (%) IC50 (µM)
Control100-
Compound Treatment4525

The compound induced apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) release and cell cycle arrest in the S phase .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the efficacy of various imidazole derivatives found that this compound exhibited comparable activity to standard antibiotics like ceftriaxone against resistant strains of bacteria .
  • Research on Anticancer Properties : Another investigation focused on the compound's mechanism in inhibiting MCF-7 cell growth, showing that it not only reduced viability but also altered cellular morphology, indicating potential for further development as an anticancer therapeutic .

Comparison with Similar Compounds

This compound can be compared with other imidazole derivatives:

Compound Structure Biological Activity
4-Methyl-1H-imidazol-5-yl)methanolSimilar structure with methyl groupModerate antibacterial activity
1-Methyl-1H-imidazol-2-yl)methanolDifferent substitution patternLower anticancer efficacy

These comparisons highlight the unique biological profile of this compound due to its specific substitution pattern .

Q & A

Q. What are the common synthetic routes for preparing (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving substituted imidazole precursors. For example, analogous imidazole derivatives have been synthesized using palladium-catalyzed hydrogenation or Raney nickel to avoid dehalogenation side reactions . Optimization involves solvent selection (e.g., ethanol vs. water) and base strength (e.g., NaOH vs. Na₂CO₃), with yields improving under alkaline conditions (45°C, 4 hours) . LC-MS is critical for monitoring intermediate formation and byproduct analysis.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Techniques include:
  • Elemental analysis (C, H, N content verification) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns, as demonstrated in imidazole-methanol derivatives .
  • Melting point determination to assess crystallinity and purity (e.g., analogs like 1-methyl-1H-imidazol-2-yl methanol show mp 107–111°C) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Hydrochloride salts of imidazole derivatives are hygroscopic and require anhydrous storage. Stability studies recommend:
  • Temperature : +5°C for long-term storage .
  • Desiccants : Use silica gel to prevent hydrolysis of the methanol group.

Advanced Research Questions

Q. How do conflicting data on reaction pathways (e.g., hydrodechlorination vs. cyclization) impact the synthesis of imidazole derivatives, and how can these contradictions be resolved?

  • Methodological Answer : Contradictions arise from competing reactions, such as hydrodechlorination during hydrogenation. Switching catalysts (e.g., Pd/C to Raney nickel) minimizes dehalogenation, as shown in 4-formylimidazole synthesis . Kinetic studies using LC-MS and isotopic labeling can differentiate pathways.

Q. What computational tools are suitable for predicting the reactivity and supramolecular interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) models hydrogen bonding and tautomerism in imidazole rings.
  • SHELX software enables crystallographic refinement to resolve steric effects from the ethyl and methanol substituents .
  • Retrosynthesis AI tools (e.g., Reaxys-based models) propose one-step pathways for derivatives .

Q. What biological activity has been observed in structurally similar imidazole derivatives, and how can this guide pharmacological studies?

  • Methodological Answer : Analogous compounds like α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol exhibit antifungal activity via sterol biosynthesis inhibition . For this compound, in vitro assays (e.g., MIC against Candida spp.) and molecular docking (targeting CYP51 enzymes) are recommended.

Key Research Gaps and Recommendations

  • Synthetic Challenges : The ethyl group may sterically hinder cyclization; explore microwave-assisted synthesis to reduce reaction time.
  • Biological Screening : Prioritize cytotoxicity assays (e.g., MTT on HEK293 cells) before antifungal/antibacterial studies.
  • Environmental Impact : Assess biodegradation pathways using LC-MS/MS to detect persistent metabolites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.